Erbium(3+) acetate

Description

The exact mass of the compound Erbium(3+) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Erbium(3+) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erbium(3+) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

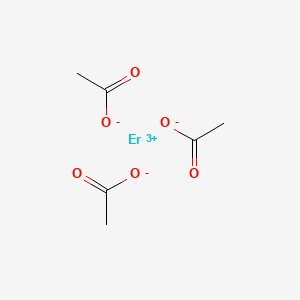

Structure

3D Structure of Parent

Properties

IUPAC Name |

erbium(3+);triacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Er/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUHPIKTDUMWTR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Er+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ErO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890803 | |

| Record name | Acetic acid, erbium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-10-2 | |

| Record name | Acetic acid, erbium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, erbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, erbium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Erbium(3+) Acetate Hydrate: Physicochemical Properties and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Precursor for Advanced Materials

In the realm of materials science and drug development, the precise engineering of functional materials at the nanoscale is paramount. The choice of precursor is a critical determinant of the final product's properties. Among the myriad of available compounds, erbium(3+) acetate hydrate has emerged as a versatile and highly valuable precursor for the synthesis of a wide range of erbium-doped materials. Its unique combination of solubility, controlled thermal decomposition, and reactivity makes it an ideal candidate for the fabrication of nanoparticles, thin films, and metal-organic frameworks (MOFs) with tailored optical, catalytic, and biomedical properties. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth understanding of the physicochemical properties of erbium(3+) acetate hydrate and to detail its practical application in various synthetic methodologies.

Core Physicochemical Profile of Erbium(3+) Acetate Hydrate

A thorough understanding of the fundamental properties of a precursor is the bedrock of reproducible and controlled synthesis. Erbium(3+) acetate hydrate is a pink, crystalline solid that is moderately hygroscopic, necessitating storage in a dry environment.[1][2] Its hydrated form is the most commonly encountered, with the tetrahydrate being a frequent variant.[2][3]

| Property | Value | Source(s) |

| Chemical Formula | Er(CH₃COO)₃·xH₂O (commonly x=4) | [1][2] |

| Molecular Weight | 344.39 g/mol (anhydrous basis) | [4] |

| Appearance | Pink crystalline powder or chunks | [5] |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [1] |

| Density | Approximately 2.114 g/cm³ | [5] |

While qualitative descriptions of solubility are readily available, quantitative data is crucial for precise solution preparation. Although specific solubility values in g/100mL at various temperatures are not widely published in readily accessible literature, its classification as "soluble" to "highly soluble" in water and polar solvents like ethanol indicates its suitability for a variety of solution-based synthetic routes.[1][6] The pH of the solution can also influence its solubility.[6]

Spectroscopic and Structural Characterization: Verifying Your Precursor

Before embarking on any synthesis, it is imperative to verify the identity and purity of the starting material. Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are powerful techniques for this purpose.

The FTIR spectrum of erbium(3+) acetate hydrate exhibits characteristic absorption bands that confirm the presence of acetate and water ligands coordinated to the erbium ion. Key vibrational modes include:

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the stretching vibrations of the water of hydration.

-

C-H Stretching: Bands in the 2900-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the methyl groups in the acetate ligands.

-

Asymmetric and Symmetric COO⁻ Stretching: The positions of the carboxylate stretching bands are particularly informative. The asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group, typically found around 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively, can provide insight into the coordination mode of the acetate ligand to the metal center. The separation between these two bands (Δν) is often used to distinguish between monodentate, bidentate, and bridging coordination.

-

Er-O Stretching: In the far-infrared region (typically below 600 cm⁻¹), vibrations corresponding to the Er-O bonds can be observed.

A representative FTIR spectrum would show these characteristic peaks, allowing for confirmation of the compound's identity.

Thermal Decomposition: A Controlled Pathway to Erbium Oxide

The thermal decomposition behavior of erbium(3+) acetate hydrate is a cornerstone of its utility as a precursor, particularly for the synthesis of erbium oxide (Er₂O₃) nanoparticles and thin films. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in elucidating this process.

The decomposition proceeds through a series of well-defined steps:

-

Dehydration: The initial weight loss, occurring at approximately 90°C, corresponds to the removal of the water of hydration, forming the anhydrous erbium(3+) acetate.[3][7]

-

Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O

-

-

Formation of Hydroxy Acetate and Ketene: With continued heating to around 310°C, the anhydrous acetate begins to decompose, forming a proposed erbium hydroxyacetate intermediate and releasing ketene.[3][7]

-

Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O

-

-

Formation of Oxyacetate: At approximately 350°C, the hydroxyacetate intermediate loses a molecule of acetic acid to form an erbium oxyacetate species.[3][7]

-

Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH

-

-

Formation of Oxycarbonate: Further heating to about 390°C leads to the formation of erbium oxycarbonate.[3][7]

-

ErOCH₃COO → ½ Er₂O₂CO₃ + ½ (CH₃)₂CO

-

-

Final Conversion to Erbium Oxide: Finally, at approximately 590°C, the oxycarbonate decomposes to yield the final product, erbium(III) oxide.[3][7][8]

-

Er₂O₂CO₃ → Er₂O₃ + CO₂

-

This stepwise decomposition, with the evolution of volatile byproducts like water, acetic acid, and acetone, allows for the formation of high-purity erbium oxide at relatively moderate temperatures.[8] The controlled release of these gaseous species can also play a role in the porosity and surface area of the resulting oxide material.

Caption: Thermal decomposition pathway of erbium(3+) acetate tetrahydrate.

Synthetic Applications: Harnessing the Properties of Erbium(3+) Acetate Hydrate

The unique physicochemical properties of erbium(3+) acetate hydrate make it a superior choice of precursor for a variety of synthesis methods. Its solubility is key for wet-chemical approaches, while its well-defined thermal decomposition is advantageous for solid-state and vapor-phase techniques.

The Role of the Acetate Ligand: More Than Just a Counter-ion

The acetate ligand is not merely a spectator in the synthesis process. Its presence can significantly influence the morphology and properties of the resulting nanomaterials.[9] The acetate ion can act as a capping agent, adsorbing to the surface of growing nanoparticles and controlling their growth rate and final shape.[9][10] The strength of this interaction, compared to other anions like nitrates or chlorides, can lead to different particle morphologies. For instance, in the synthesis of cobalt oxide nanoparticles, the use of cobalt acetate as a precursor led to cubic nanoparticles, whereas cobalt nitrate resulted in spherical particles.[9] This is attributed to the stronger adsorption of the acetate ion on the nanoparticle surface. The decomposition of the acetate ligand at specific temperatures also provides a localized source of energy and reactive species that can influence the crystallization and phase of the final metal oxide.[11]

Hydrothermal Synthesis of Erbium-Doped Nanomaterials

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. The solubility of erbium(3+) acetate hydrate in water makes it an excellent precursor for this technique.

Experimental Protocol: Hydrothermal Synthesis of Erbium Oxide Nanoparticles

-

Precursor Solution Preparation: Dissolve a calculated amount of erbium(3+) acetate hydrate in deionized water to achieve the desired concentration. The concentration of the precursor can influence the size and morphology of the final nanoparticles.

-

pH Adjustment: Adjust the pH of the solution using a base, such as ammonium hydroxide or sodium hydroxide. The pH plays a critical role in controlling the hydrolysis and condensation rates, which in turn affect the nucleation and growth of the nanoparticles.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a defined period (e.g., 12-24 hours).

-

Product Recovery and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying and Calcination: Dry the washed product in an oven at a moderate temperature (e.g., 80°C). For the formation of crystalline erbium oxide, a subsequent calcination step at a higher temperature (e.g., 500-800°C) is often required.[12]

The choice of reaction parameters such as temperature, time, pH, and precursor concentration allows for the tuning of the size, shape, and crystallinity of the resulting erbium oxide nanoparticles.[12]

Caption: Workflow for the hydrothermal synthesis of erbium oxide nanoparticles.

Sol-Gel Synthesis of Erbium-Doped Thin Films

The sol-gel process is a powerful technique for fabricating high-quality thin films with excellent homogeneity and controlled composition. The solubility of erbium(3+) acetate hydrate in common alcoholic solvents makes it a suitable dopant source for sol-gel synthesis.

Experimental Protocol: Sol-Gel Synthesis of Erbium-Doped Silica Thin Films

-

Sol Preparation:

-

In a flask, mix a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), with an alcohol (e.g., ethanol) and water.

-

Add an acid catalyst (e.g., HCl) to promote the hydrolysis of the TEOS.

-

In a separate container, dissolve erbium(3+) acetate hydrate in the same alcohol.

-

Add the erbium acetate solution to the TEOS-containing sol and stir for several hours to ensure homogeneity. The concentration of the erbium precursor will determine the doping level in the final film.[13]

-

-

Thin Film Deposition:

-

Deposit the sol onto a substrate (e.g., silicon wafer or quartz) using techniques like spin-coating or dip-coating. The withdrawal speed or spin speed will influence the film thickness.

-

-

Drying and Annealing:

-

Dry the coated substrate at a low temperature (e.g., 100°C) to remove the solvent.

-

Perform a multi-step annealing process at higher temperatures (e.g., 500-900°C) to densify the film, remove organic residues, and promote the formation of the desired oxide network and activate the erbium ions.[13][14]

-

The sol-gel method offers excellent control over the doping concentration and the microstructure of the resulting thin films, which is critical for optimizing their optical properties for applications in waveguides and lasers.[15]

Synthesis of Erbium-Based Metal-Organic Frameworks (MOFs)

Erbium(3+) acetate hydrate can also serve as a precursor for the synthesis of erbium-based MOFs, which are crystalline materials with a porous structure, showing promise in areas such as gas storage, catalysis, and sensing. While many published procedures for lanthanide MOFs utilize nitrate or chloride salts, the principles of solvothermal synthesis can be adapted for acetate precursors.

Conceptual Protocol for Solvothermal Synthesis of an Erbium-Based MOF

-

Reactant Solution: Dissolve erbium(3+) acetate hydrate and a suitable organic linker (e.g., a dicarboxylic or tricarboxylic acid) in a high-boiling point solvent or a solvent mixture (e.g., dimethylformamide (DMF), diethylformamide (DEF), or a mixture with water and ethanol).

-

Solvothermal Reaction: Place the solution in a sealed vessel, such as a Teflon-lined autoclave, and heat it to a temperature typically between 100°C and 200°C for a period ranging from hours to days.

-

Product Isolation: After the reaction, cool the vessel to room temperature, allowing the MOF crystals to form. The crystals are then collected by filtration, washed with fresh solvent to remove unreacted starting materials, and dried.

The choice of organic linker, solvent system, temperature, and reaction time are all critical parameters that dictate the structure and properties of the resulting MOF.

Safety and Handling

Erbium(3+) acetate hydrate is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.[16] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

Erbium(3+) acetate hydrate stands out as a highly effective and versatile precursor for the synthesis of a diverse range of advanced materials. Its favorable solubility and well-characterized thermal decomposition pathway provide researchers with a high degree of control over the synthesis process. The insights provided in this guide, from the fundamental physicochemical properties to detailed synthetic protocols, are intended to empower scientists and engineers in the development of novel erbium-doped materials with enhanced performance for a wide array of applications, from next-generation optical devices to innovative biomedical technologies. The continued exploration of the subtle yet significant role of the acetate ligand in directing the formation of nanostructures will undoubtedly open new avenues for the rational design of functional materials.

References

- Thabede, M., & van der Lingen, E. (2017). Impact of Acetate Ions on the Shape of Co3O4 Nanoparticles. Journal of Nanoscience and Nanotechnology, 17(6), 4069-4075.

-

Stanford Materials Corporation. (n.d.). Erbium Acetate Hydrate Powder. Retrieved from [Link]

-

Grokipedia. (n.d.). Erbium(III) acetate. Retrieved from [Link]

- Hussein, G. A. M., & Al-Drees, A. A. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285-290.

-

American Elements. (n.d.). Erbium(III) Acetate Hydrate. Retrieved from [Link]

-

American Elements. (n.d.). Erbium(III) Acetate Hydrate. Retrieved from [Link]

- Owen, J. S., & Alivisatos, A. P. (2013). Synthesis of Ligand-Stabilized Metal Oxide Nanocrystals and Epitaxial Core/Shell Nanocrystals via a Lower-Temperature Esterification Process. ACS Nano, 7(12), 11135-11143.

-

ResearchGate. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Retrieved from [Link]

- Abdullah, A., Benchafia, E. M., Choi, D., & Abedrabbo, S. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process.

-

Abdullah, A., Benchafia, E. M., Choi, D., & Abedrabbo, S. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid-Base-Catalyzed Sol-Gel Process. PubMed. Retrieved from [Link]

- Afzal, M., & Akhtar, M. (1991). Kinetics of thermal decomposition of metal acetates. Journal of Thermal Analysis, 37(5), 1017-1022.

-

ResearchGate. (n.d.). Acetate Stabilization of Metal Nanoparticles and Its Role in the Preparation of Metal Nanoparticles in Ethylene Glycol. Retrieved from [Link]

- Afzal, M., & Akhtar, M. (1991). Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan, 13(4), 218-222.

-

ResearchGate. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process. Retrieved from [Link]

-

Stanford Materials Corporation. (n.d.). Erbium Acetate Hydrate Powder. Retrieved from [Link]

-

IAEA-INIS. (2017). Light emission and atomic coordination structure of sol-gel derived erbium-doped SiO2-TiO2 thin films. Retrieved from [Link]

-

ResearchGate. (n.d.). a Erbium powder XRD pattern at 4.4 GPa illustrating the.... Retrieved from [Link]

-

International Journal of Electrochemical Science. (2016). Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. Retrieved from [Link]

-

Upconversion Luminescence from Sol-Gel-Derived Erbium- and Ytterbium-Doped BaTiO3 Film Structures and the Target Form. (2023). MDPI. Retrieved from [Link]

-

American Elements. (n.d.). Erbium(III) Acetate Hydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Erbium(III) acetate. Retrieved from [Link]

-

AZoNano. (2013). Erbium Oxide (Er2O3) Nanoparticles - Properties, Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Erbium(III) acetate. Retrieved from [Link]

-

Hussein, G. A. M. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285-290. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Er2O3 nanoparticles synthesized by a modified co-precipitation method. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrothermal synthesis, characterization and enhanced photocatalytic activity and toxicity studies of a rhombohedral Fe2O3 nanomaterial. Retrieved from [Link]

-

Shimadzu. (n.d.). FTIR TALK Vol.2. Retrieved from [Link]

-

Semantic Scholar. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Retrieved from [Link]

- Khalid, M. U., De Melo, W., Kirsnytė, M., & Stirke, A. (n.d.).

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of ethyl acetate in water and saturation concentration of.... Retrieved from [Link]

-

PubMed. (2017). Dispersion of Ni2+ ions via acetate precursor in the preparation of NaNiPO4 nanoparticles: effect of acetate vs. nitrate on the capacitive energy storage properties. Retrieved from [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. Synthesizing 1D and 2D metal oxide nanostructures: using metal acetate complexes as building blocks - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of thermal decomposition of metal acetates (1991) | Muhammad Afzal | 84 Citations [scispace.com]

- 6. Erbium Acetate Hydrate Powder [stanfordmaterials.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. electrochemsci.org [electrochemsci.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid-Base-Catalyzed Sol-Gel Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.org.mx [scielo.org.mx]

A Technical Guide to the Thermal Decomposition of Erbium(III) Acetate Precursors for Advanced Materials Synthesis

Abstract: The synthesis of high-purity, nanostructured erbium(III) oxide (Er₂O₃) is pivotal for its application in optics, catalysis, and nuclear engineering. The thermal decomposition of erbium(III) acetate hydrate, a common precursor, offers a controllable and reproducible route to this advanced ceramic material. This guide provides an in-depth analysis of the multi-stage thermal decomposition process of erbium(III) acetate hydrate (Er(CH₃COO)₃·xH₂O). It elucidates the key transformation steps, including dehydration, anhydrous acetate decomposition, intermediate oxycarbonate formation, and final oxide crystallization. By integrating insights from thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and infrared spectroscopy (IR), this document serves as a comprehensive resource for researchers and professionals aiming to precisely control the synthesis of erbium oxide with desired physicochemical properties.

Introduction: The Significance of Precursor-Derived Erbium Oxide

Erbium(III) oxide (Er₂O₃) is a highly valued rare-earth oxide renowned for its unique optical properties, particularly its photoluminescence at 1.54 µm, which coincides with the minimum absorption window of silica-based optical fibers. This makes it indispensable for optical amplifiers and lasers.[1] Furthermore, its high dielectric constant, thermal stability, and catalytic activity make it a material of interest for semiconductor devices, corrosion-resistant coatings, and specialized catalysts.[2]

The properties of the final Er₂O₃ material—such as crystallite size, surface area, and morphology—are profoundly influenced by the synthesis method.[2][3] Precursor-based synthesis routes, especially the thermal decomposition of metal-organic compounds like acetates, are widely employed due to the high purity of the precursors and the ability to achieve controlled decomposition, leading to homogenous, fine-grained oxide powders.[4][5] Erbium(III) acetate hydrate is an excellent precursor because it is moderately water-soluble and decomposes cleanly into the oxide at relatively moderate temperatures.[4] Understanding the precise thermal decomposition pathway is therefore not merely an academic exercise; it is a critical requirement for rationally designing and optimizing the synthesis of Er₂O₃ for high-performance applications.

The Precursor: Erbium(III) Acetate Hydrate

The starting material is typically erbium(III) acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. It is a light pink, crystalline solid soluble in water.[6] The acetate ligands are coordinated to the erbium ion, and the water molecules exist as waters of hydration within the crystal lattice. The nature of the metal-acetate bonding and the presence of hydration water are the primary determinants of the initial stages of thermal decomposition.[7]

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of erbium(III) acetate hydrate in an air or inert atmosphere is not a single-step event but a sequence of distinct chemical transformations. These stages can be effectively monitored and characterized using a combination of thermogravimetric analysis (TGA), which measures mass changes, and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which detect endothermic and exothermic events.[3][8]

The process can be broadly categorized into four major stages:

-

Dehydration: Loss of water of crystallization.

-

Decomposition of Anhydrous Acetate: Breakdown of the organic ligand.

-

Formation of Intermediates: Primarily erbium oxycarbonates.

-

Crystallization of Erbium Oxide: Formation of the final Er₂O₃ product.

A study on erbium acetate tetrahydrate showed that it dehydrates completely in one step before decomposing to Er₂O₃ at 590°C through several noncrystalline intermediates.[3] The volatile products identified during this process include water vapor, acetic acid, ketene, and acetone.[3]

Stage I: Dehydration

The initial stage of heating involves the endothermic removal of lattice water. For erbium(III) acetate tetrahydrate (Er(CH₃COO)₃·4H₂O), this process typically begins at a relatively low temperature.

-

Temperature Range: ~90 °C - 200 °C[6]

-

Reaction: Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O(g)

-

TGA/DTA Signature: A significant mass loss corresponding to four water molecules, accompanied by a strong endothermic peak in the DTA/DSC curve.

Causality: The energy input in this stage is consumed to overcome the lattice energy and the hydrogen bonds holding the water molecules within the crystal structure, leading to their vaporization.[9] This step is crucial as the released water vapor can potentially hydrolyze the acetate at higher temperatures, influencing subsequent reaction pathways.[10]

Stage II: Decomposition of Anhydrous Acetate

Once dehydrated, the anhydrous erbium(III) acetate, Er(CH₃COO)₃, remains stable until a higher temperature, typically above 300 °C.[6][11] Its decomposition is a complex process involving the breakdown of the acetate ligands.

-

Temperature Range: ~310 °C - 390 °C[6]

-

Proposed Reactions:

-

TGA/DTA Signature: A major and often rapid mass loss is observed in the TGA curve. This stage is typically marked by complex DTA/DSC profiles, often showing multiple overlapping endothermic and exothermic peaks, indicating a series of decomposition and rearrangement reactions. The decomposition of the acetate itself is generally endothermic, but subsequent reactions of the gaseous byproducts can be exothermic.

Causality: At these temperatures, the C-C and C-O bonds within the acetate ligands become unstable. The decomposition can proceed through various mechanisms, including the formation of ketene and acetic acid as volatile products.[3][6] For many rare-earth acetates, this stage leads to the formation of a solid oxyacetate intermediate.[3]

Stage III: Formation of Oxycarbonate Intermediates

Following the initial acetate breakdown, thermally unstable intermediate phases are formed. For many lanthanides, these intermediates are oxycarbonates.[10][12]

-

Temperature Range: ~390 °C - 550 °C[6]

-

Reaction: ErOCH₃COO → Er₂O₂CO₃ (and other oxycarbonates like Er₂O(CO₃)₂)[6]

-

TGA/DTA Signature: A further, more gradual mass loss is observed as the remaining organic fragments and carbonate groups decompose. This region may feature exothermic peaks in the DTA/DSC curve, often attributed to the combustion (in air) of organic residues or the crystallization of the intermediate phases.

Causality: The reactive atmosphere plays a significant role here. In air, the carbonaceous residue from acetate decomposition can oxidize, releasing CO₂ and forming a stable oxycarbonate phase. In an inert atmosphere, the decomposition of the oxyacetate leads to the formation of oxycarbonates and the release of gases like CO and CO₂.[12][13] The formation of erbium dioxycarbonate (Er₂O₂CO₃) is a common step before the final oxide is formed.[6]

Stage IV: Final Crystallization of Erbium(III) Oxide

The final stage is the decomposition of the stable oxycarbonate intermediate to yield the desired erbium(III) oxide.

-

Temperature Range: > 550 °C, completing around 590 °C - 650 °C[3][6]

-

Reaction: Er₂O₂CO₃ → Er₂O₃ + CO₂(g)

-

TGA/DTA Signature: The TGA curve shows a final mass loss step, after which the mass stabilizes, indicating the formation of the thermally stable Er₂O₃. This final decomposition is associated with an endothermic DTA peak. A sharp exothermic peak may also be observed, corresponding to the crystallization of the amorphous or poorly crystalline oxide into a well-defined cubic structure.

Causality: The Er-O-C=O bonds in the oxycarbonate are broken at high temperatures, releasing carbon dioxide and leaving behind the stable cubic phase of erbium(III) oxide.[12] The temperature at which a stable, crystalline oxide is achieved is critical for controlling the final particle size and surface area; higher temperatures or longer calcination times can lead to particle growth and sintering.[3]

Summary of Decomposition Behavior

The quantitative data derived from thermal analysis provides a clear roadmap for the synthesis of erbium oxide.

| Stage | Temperature Range (°C) | Key Transformation | Volatile Products |

| I | 90 - 200 | Dehydration of Er(CH₃COO)₃·4H₂O | H₂O[6] |

| II | 310 - 390 | Decomposition of anhydrous acetate | Ketene, Acetic Acid, Acetone[3][6] |

| III | 390 - 550 | Formation of oxycarbonate (Er₂O₂CO₃) | CO₂, CO |

| IV | > 550 | Decomposition of oxycarbonate to Er₂O₃ | CO₂[12] |

Experimental Protocols & Characterization

To ensure reproducible results, a standardized experimental approach is essential.

Protocol: Thermogravimetric & Differential Thermal Analysis (TGA-DTA)

-

Instrument Calibration: Calibrate the TGA-DTA instrument for mass and temperature using standard reference materials (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of the erbium(III) acetate hydrate precursor into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Flowing dry air or nitrogen at a rate of 50-100 mL/min. The choice of atmosphere is critical, as an oxidizing environment (air) can lead to different intermediate steps compared to an inert one (nitrogen).[13][14]

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can improve resolution of overlapping events.[11]

-

Temperature Program: Heat the sample from ambient temperature to 800-1000 °C to ensure complete decomposition to the stable oxide.

-

-

Data Analysis: Analyze the resulting TGA (mass % vs. temperature) and DTA (ΔT vs. temperature) curves to identify the onset and peak temperatures of each decomposition stage and calculate the corresponding mass losses.

Protocol: Structural Characterization by X-Ray Diffraction (XRD)

-

Sample Preparation: Prepare samples for analysis by heating the erbium(III) acetate precursor to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., 250 °C, 450 °C, 600 °C, 800 °C). Hold at each temperature for 1-2 hours to ensure the transformation is complete.

-

XRD Analysis: Run powder XRD scans on each prepared sample.

-

Data Interpretation: Compare the resulting diffraction patterns to standard databases (e.g., JCPDS/ICDD) to identify the crystalline phases present at each temperature, confirming the transition from the hydrated acetate to anhydrous forms, oxycarbonate intermediates, and finally, the cubic phase of Er₂O₃.[3]

Visualization of the Synthesis and Decomposition Pathway

Diagrams help to clarify the experimental workflow and the chemical transformations.

Caption: Experimental workflow for the synthesis and characterization of Er₂O₃.

Caption: Chemical transformation pathway of erbium acetate to erbium oxide.

Conclusion

The thermal decomposition of erbium(III) acetate hydrate is a well-defined, multi-step process that provides a reliable method for synthesizing high-purity erbium(III) oxide. A thorough understanding of the distinct stages—dehydration, acetate decomposition, oxycarbonate formation, and final oxide crystallization—is paramount for controlling the characteristics of the final material. By carefully selecting the precursor and precisely controlling the thermal processing parameters, such as heating rate, atmosphere, and final calcination temperature, researchers can tailor the particle size, crystallinity, and surface area of the resulting Er₂O₃ to meet the demanding requirements of advanced technological applications. The methodologies and data presented in this guide offer a validated framework for the successful synthesis and characterization of precursor-derived erbium oxide.

References

-

Patil, K. C., Chandrashekhar, G. V., George, M. V., & Rao, C. N. R. (n.d.). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Taylor & Francis Online. [Link]

-

Erbium(III) acetate. (n.d.). Wikipedia. Retrieved from [Link]

-

Mohamed, M. A., & Halawy, S. A. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. [Link]

-

Halawy, S. A., Mohamed, M. A., & El-Nabarawy, T. (1994). Spectrothermal investigation of the decomposition course of lanthanum acetate hydrate. Akadémiai Kiadó. [Link]

-

Azad, A. M., & Maqsood, A. (2019). Synthesis and Characterization of Erbium Oxide Nanocrystallites. PubMed. [Link]

-

Nath, A., & Sankar, S. G. (1975). Thermal Transformation in Anhydrous Rare Earth Acetates. Canadian Science Publishing. [Link]

-

Sokolov, I. A., et al. (2016). Synthesizing erbium and ytterbium oxide nanoparticles and obtaining luminescent polymeric composites based on them. ResearchGate. [Link]

-

Ahmad, Z., & St. John, J. (2014). Surface-Directed Synthesis of Erbium-Doped Yttrium Oxide Nanoparticles within Organosilane Zeptoliter Containers. ACS Applied Materials & Interfaces. [Link]

-

Christensen, A. N., et al. (2014). Studies on the thermal decomposition of lanthanum(III) valerate and lanthanum(III) caproate in argon. ResearchGate. [Link]

-

Sereda, T., et al. (2014). Characteristics of thermal destruction for the lanthanide acetates studied. ResearchGate. [Link]

-

Reguera, L., et al. (2024). Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ChemRxiv. [Link]

-

Liu, G., et al. (2011). Synthesis of erbium oxide nanosheets and up-conversion properties. PubMed. [Link]

-

TGA/DSC curves obtained in different heating rates for acetates: (a) FeAc and (b) FeAc-FD. (n.d.). ResearchGate. Retrieved from [Link]

-

Reguera, L., et al. (2024). Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ResearchGate. [Link]

-

Sreevalsan, K., & Krishnan, M. S. (2007). Thermal Decomposition Studies of Lanthanide(III) Complexes of EDTA. Asian Journal of Chemistry. [Link]

-

Ansari, M. N., & Morris, D. F. C. (1991). Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan, 13(4), 219-223. [Link]

-

Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782. [Link]

-

Salah, S. H., et al. (2015). Preparation and characterization of erbium oxalate and erbium oxide nanoparticles by microemulsion technique. ResearchGate. [Link]

-

Mohamed, M. A., et al. (2016). Synthesis, Characterization and Electrical Conductivity of Nano-Crystalline Erbium Sesquioxide by the Precipitation Method and Subsequent Calcination. International Journal of Electrochemical Science, 11, 5747-5761. [Link]

-

Burakov, A. V., et al. (2022). Erbium Orthoniobate-Tantalates: Structural, Luminescent and Mechanical Properties of ErNbxTa1−xO4 Ceramics and Bactericidal Properties of ErNbO4 Powder. MDPI. [Link]

-

Slooff, L. H., et al. (1998). Optical properties of erbium-doped organic polydentate cage complexes. Journal of Applied Physics, 83(1), 497-503. [Link]

-

Gossen, J., et al. (2023). Synthesis and characterization of thermolatent bases with varying activation temperatures. Nature Communications. [Link]

-

Stoica, A., et al. (2020). Properties of Erbium-Doped Silicon Oxycarbide Thin Films. ResearchGate. [Link]

Sources

- 1. erbium.nl [erbium.nl]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. 醋酸铒 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Erbium(III) Acetate Tetrahydrate

Foreword: Bridging Material Science and Biological Insight

The study of lanthanide coordination chemistry offers a fascinating intersection of material science and potential biomedical application. Trivalent lanthanide ions, with their unique electronic and magnetic properties, are at the heart of modern technologies, from optical amplifiers to medical imaging agents.[1][2] Erbium(III), in particular, is renowned for its applications in fiber optics and as a dopant in luminescent materials.[3][4] However, a thorough understanding of these applications begins at the atomic level. The precise arrangement of ligands and solvent molecules around the metal center dictates the compound's bulk properties.

This guide provides a comprehensive analysis of the crystal structure of erbium(III) acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. We move beyond a simple recitation of data, offering a narrative grounded in the principles of coordination chemistry and crystallography. For researchers in materials science, this document provides a detailed structural blueprint. For professionals in drug development, it serves as a case study in the coordination behavior of a biologically relevant metal ion type, as lanthanides are known to interact with biomolecules, often by mimicking calcium ions.[5][6] This guide is structured to provide not only the results but also the causality behind the experimental choices, ensuring a robust and trustworthy understanding of the science.

Part 1: Synthesis and Crystallogenesis

The foundation of any crystallographic analysis is the quality of the single crystal. For erbium(III) acetate tetrahydrate, high-quality, diffraction-ready crystals can be grown through a straightforward aqueous method.[7] The stability of the resulting crystals, which do not readily deliquesce or lose solvent, makes this an excellent system for study.[7]

Experimental Protocol: Crystal Growth

This protocol describes a reliable method for producing single crystals of Er(CH₃COO)₃·4H₂O.

Objective: To synthesize and grow single crystals of erbium(III) acetate tetrahydrate suitable for X-ray diffraction analysis (typically 0.1-0.4 mm in size).[8]

Materials:

-

Erbium metal (Er) or Erbium(III) oxide (Er₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker or flask

-

Stir plate and stir bar

-

Filter paper and funnel

-

Crystallization dish (a shallow, clean beaker or petri dish)

Procedure:

-

Synthesis of the Erbium(III) Acetate Solution:

-

Place a known quantity of erbium metal or erbium(III) oxide into a beaker.

-

Prepare a dilute aqueous solution of acetic acid (e.g., 10-20% v/v in deionized water). The use of an aqueous solution is critical as the final structure is a hydrate.

-

Slowly add the acetic acid solution to the beaker containing the erbium source while stirring. If using erbium metal, hydrogen gas will be evolved; ensure adequate ventilation. The reaction is an acid-base neutralization or a redox reaction that yields the erbium(III) acetate salt in solution.

-

Continue adding acid until the erbium source has completely dissolved, resulting in a clear, pink solution characteristic of the hydrated Er³⁺ ion. Gentle heating can be used to facilitate dissolution, particularly for erbium oxide.

-

-

Filtration:

-

Once dissolution is complete, filter the warm solution through filter paper to remove any unreacted starting material or solid impurities.

-

-

Crystallization via Slow Evaporation:

-

Transfer the filtrate to a clean crystallization dish.

-

Cover the dish loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. This is the most critical step; rapid evaporation will lead to the formation of polycrystalline powder rather than single crystals. The goal is to achieve a state of supersaturation gradually.[9]

-

Place the dish in a location with minimal vibration and stable temperature.

-

-

Crystal Harvesting:

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. The following section details the workflow and the rationale behind the chosen experimental parameters.

Diagram: SC-XRD Experimental Workflow

Caption: Workflow for the determination of a crystal structure via single-crystal X-ray diffraction.

Protocol: Data Collection and Structure Refinement

This protocol is based on the high-resolution data collection performed for this compound (CSD Identifier: JAXMAA).[7]

Objective: To obtain high-quality diffraction data and refine a precise structural model.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (Molybdenum Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).

-

A low-temperature device (e.g., an Oxford Cryosystems apparatus).[11]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a cryo-loop using paratone oil. The loop is then affixed to a goniometer head.

-

Data Collection at Low Temperature (100 K):

-

The mounted crystal is placed on the diffractometer and immediately cooled to 100 K (-173 °C) in a stream of cold nitrogen gas.

-

Expert Rationale: Data collection at cryogenic temperatures is a standard and critical practice. It significantly reduces the thermal vibrations of atoms, leading to less diffuse scattering and allowing for the measurement of diffraction spots at higher angles (higher resolution).[12] This results in more precise atomic positions and bond lengths in the final model.

-

-

Unit Cell Determination and Data Collection Strategy:

-

A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Software is used to calculate an optimal strategy for collecting a complete and highly redundant dataset, ensuring all unique reflections are measured multiple times.

-

-

Data Integration and Scaling:

-

The full dataset is collected by rotating the crystal through a series of angles.

-

The raw diffraction images are processed. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary atomic model.

-

This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed structure factors and those calculated from the model.

-

Hydrogen atoms, including those on the water molecules, are typically located in the difference Fourier map and refined isotropically.

-

Part 3: The Crystal Structure of Erbium(III) Acetate Tetrahydrate

The analysis reveals a complex and elegant one-dimensional coordination polymer. The structure was determined with exceptional precision, reflected in a final R-value of 1.46% for data extending to 0.49 Å resolution.[7]

Crystallographic Data Summary

| Parameter | Value |

| CSD Identifier | JAXMAA |

| Empirical Formula | C₆H₁₇ErO₁₀ |

| Formula Weight | 416.45 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo-Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.2381(4) Å |

| b | 9.8051(5) Å |

| c | 10.1582(6) Å |

| α | 99.489(2)° |

| β | 106.345(2)° |

| γ | 102.730(2)° |

| Volume | 643.34(6) ų |

| Z (Formula units/cell) | 2 |

| Density (calculated) | 2.150 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.0146, wR2 = 0.0353 |

| Data sourced from the Crystallographic Information File (CIF) for CSD entry JAXMAA.[7] |

Coordination Environment and Polymeric Structure

The asymmetric unit contains one erbium(III) ion, three acetate anions, and four water molecules. However, the crystal is not composed of discrete molecules but rather a continuous one-dimensional polymeric chain.

-

Coordination Number and Geometry: The erbium(III) ion is eight-coordinate. Its coordination sphere is saturated by oxygen atoms from both the acetate ligands and water molecules. The geometry is best described as a distorted square antiprism, a common geometry for lanthanide ions with a coordination number of eight.

-

Ligand Binding Modes: The acetate ligands exhibit remarkable versatility, adopting multiple coordination modes that facilitate the formation of the polymer:

-

One acetate ligand acts in a simple bidentate chelating mode to a single erbium center.

-

The other two acetate ligands function as bridging ligands. Each bridges two adjacent erbium centers, using one oxygen atom to bind to one metal and the other oxygen to bind to the next, thus propagating the chain.

-

-

Role of Water Molecules: Of the four water molecules, two are directly coordinated to the erbium(III) ion, completing its coordination sphere. The remaining two are lattice water molecules, which are not directly bonded to the metal but play a crucial role in stabilizing the overall crystal structure through an extensive network of hydrogen bonds. These hydrogen bonds link adjacent polymeric chains and connect the coordinated water molecules to the acetate ligands.

Diagram: Polymeric Chain of Erbium(III) Acetate Tetrahydrate

Caption: A simplified schematic of the 1D coordination polymer chain in erbium(III) acetate tetrahydrate.

Part 4: Implications for Research and Development

A precise structural model is not an end in itself but a tool for rational design and prediction.

For Materials Scientists: The one-dimensional polymeric nature of this compound is a key structural motif. Understanding how the versatile bridging and chelating modes of the acetate ligands build this architecture provides a blueprint for designing other lanthanide-based coordination polymers with tailored magnetic or luminescent properties. The thermal decomposition of this well-defined crystalline precursor to erbium oxide is a critical process in materials synthesis, and knowledge of the starting structure allows for a more mechanistic understanding of this transformation.[13]

For Drug Development Professionals: While erbium acetate itself is not a therapeutic, its structure provides fundamental insights relevant to the biomedical application of lanthanides.[14][15]

-

Probing Metal Binding Sites: Lanthanide ions are effective probes for calcium-binding sites in proteins and other biomolecules due to their similar ionic radii but distinct spectroscopic and magnetic properties.[6] This detailed structure of an Er(III) complex with simple carboxylate and water ligands serves as an invaluable reference model for understanding how Er(III) coordinates in an oxygen-rich biological environment.

-

Design of Imaging Agents: Lanthanide complexes are the foundation for contrast agents in Magnetic Resonance Imaging (MRI) and luminescent probes for cellular imaging.[16][17] The stability and coordination geometry of the metal center are paramount to the efficacy and safety of these agents. This high-precision structure demonstrates the flexible but well-defined coordination that can be achieved, informing the design of more complex and biologically stable chelates.[1][18]

-

Understanding Hydrolytic Stability: The presence of both coordinated and lattice water molecules, and the extensive hydrogen-bonding network, highlights the critical role of hydration in stabilizing lanthanide complexes. This is a key consideration in designing water-soluble and kinetically inert complexes for in vivo applications.[16]

Conclusion

The crystal structure of erbium(III) acetate tetrahydrate reveals a sophisticated one-dimensional coordination polymer held together by a variety of acetate binding modes. The analysis, grounded in a high-resolution dataset, provides precise metrical parameters and a definitive picture of the eight-coordinate, distorted square antiprismatic environment of the erbium(III) ion. This structural knowledge is not merely academic; it is foundational for the rational design of advanced optical materials and provides a crucial reference point for the burgeoning field of lanthanide-based biomedical diagnostics and therapeutics.

References

-

Erbium(III) acetate - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. International Journal of Molecular Sciences, 27(3), 1566.

- Cotruvo, J. A., Jr. (2019). The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. ACS Central Science, 5(8), 1306–1317.

- Shukla, R. S., & Singh, R. K. (2023). Biological and Clinical Aspects of Lanthanide Coordination Compounds.

- A REVIEW: LANTHANIDE COMPLEXES AND THEIR BIOLOGICAL IMPORTANCE. (n.d.). World Journal of Pharmaceutical Research.

- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. PubMed.

- Warkentin, M., et al. (2020). Instrumentation and experimental procedures for robust collection of X-ray diffraction data from protein crystals across physiological temperatures. Acta Crystallographica Section D: Structural Biology, 76(Pt 5), 448–458.

- Amoroso, A. J., & Pope, S. J. A. (2015). Using lanthanide ions in molecular bioimaging. Chemical Society Reviews, 44(14), 4827–4848.

- El-Sayed, A. M., & Brewer, G. (2016). Lanthanides: Applications in Cancer Diagnosis and Therapy. Current Medicinal Chemistry, 23(21), 2236–2252.

-

Brain&Force. (2022, April 3). I grew crystals at home and got the structure published in the Cambridge Structural Database. Sciencemadness.org. Retrieved from [Link]

- Costanzo, M., Bianco, S., Fik-Jaskółka, M., & Roviello, G. N. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. iris.unina.it.

- Lanthanide complexes for drug delivery and therapeutics. (n.d.).

- Warkentin, M., et al. (2020).

- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7).

-

erbium acetate tetrahydrate. (n.d.). Chemister.ru. Retrieved from [Link]

-

Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6. (n.d.). Ereztech. Retrieved from [Link]

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Experimental setup for X-ray diffraction data collection at and above room temperature. (n.d.).

- Hussein, G. A. M. (2001). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285–290.

-

Erbium(III) Acetate Tetrahydrate (Er(OOCCH3)3•4H2O)-Crystalline. (n.d.). FUNCMATER. Retrieved from [Link]

-

Erbium(3+);triacetate;tetrahydrate | C6H17ErO10 | CID 18539809. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules [iris.unina.it]

- 3. ERBIUM ACETATE TETRAHYDRATE | 15280-57-6 [chemicalbook.com]

- 4. Erbium(III) acetate 99.9 trace metals 207234-04-6 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - I grew crystals at home and got the structure published in the Cambridge Structural Database - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 10. Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6 - Ereztech [ereztech.com]

- 11. researchgate.net [researchgate.net]

- 12. Instrumentation and experimental procedures for robust collection of X-ray diffraction data from protein crystals across physiological temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Handling of Erbium(III) Acetate: Hygroscopicity, Stoichiometric Integrity, and Storage Protocols

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Erbium(III) Acetate [CAS: 15280-57-6 (tetrahydrate)]

Executive Summary

Erbium(III) acetate is a critical precursor in the synthesis of upconversion nanoparticles (UCNPs) for bio-imaging and photodynamic therapy. However, its utility is frequently compromised by its pronounced hygroscopic nature. The trivalent erbium ion (

Part 1: The Physicochemical Basis of Hygroscopicity

To control the material, one must understand the driving force behind its instability. Erbium acetate does not merely "get wet"; it undergoes a coordination change.

Coordination Chemistry Mechanism

The

-

Coordination Number (CN): Lanthanides typically exhibit high coordination numbers (CN = 8 or 9).

-

Ligand Competition: While acetate groups (

) coordinate to the metal center (often in a bidentate bridging mode), they rarely satisfy the full coordination sphere. -

The Hygroscopic Driver: Atmospheric water molecules attack the metal center to fill the remaining coordination sites, transforming the anhydrous or lower-hydrate forms into the stable tetrahydrate (

) or dissolving the crystal lattice entirely (deliquescence).

Thermal Decomposition & Stability

Understanding the dehydration profile is essential for verifying purity. The material undergoes distinct mass-loss events.

Table 1: Thermal Decomposition Profile of Erbium Acetate Tetrahydrate

| Temperature Range | Event | Chemical Transformation | Mass Loss (Approx) |

| 90°C – 150°C | Dehydration | ~15-17% (Water) | |

| 310°C – 350°C | Acetate Decomp. | Formation of Oxyacetate/Oxycarbonate intermediates | Complex |

| > 590°C | Oxide Formation | Conversion to | Final Residue |

Data synthesized from thermal analysis of lanthanide acetates [1, 2].[1]

Part 2: Impact on Research Integrity (The "Why")

In drug development, particularly for Upconversion Nanoparticles (UCNPs) used in theranostics, precise stoichiometry is non-negotiable.

The Stoichiometric Drift

If a protocol calls for 1.00g of

-

Consequence: In doping scenarios (e.g.,

), even a 1% deviation in dopant concentration can drastically alter the fluorescence quantum yield, rendering the imaging agent ineffective [3].

Hydrolysis Risks

Prolonged exposure to moisture can lead to partial hydrolysis, forming insoluble basic acetates (

Part 3: Visualization of Stability & Workflow

The following diagrams illustrate the hydration mechanism and the required decision logic for storage.

Diagram 1: Hydration & Decomposition Pathway

Caption: The reversible hydration equilibrium of Erbium Acetate and its irreversible thermal decomposition to oxide.

Diagram 2: Storage & Handling Decision Tree

Caption: Operational workflow for selecting the correct storage environment based on experimental sensitivity.

Part 4: Storage & Handling Protocols

Primary Storage (Long-Term)

-

Container: Amber glass vials with Teflon-lined caps. Plastic containers are permeable to moisture over long periods and should be avoided.

-

Environment:

-

Standard Grade: Desiccator cabinet with active desiccant (indicating silica gel or

). -

High Purity/Anhydrous: Inert atmosphere glovebox (Argon or Nitrogen).

-

-

Temperature: Store at ambient temperature (15–25°C). Refrigeration is discouraged unless the container is hermetically sealed, as condensation will form inside the bottle upon warming to room temperature [4].

Handling Protocol (The "Self-Validating" System)

To ensure trustworthiness in your data, treat the weighing step as a critical control point.

Step-by-Step Workflow:

-

Equilibration: If stored cold, allow the container to reach room temperature before opening.

-

Aliquot Transfer:

-

For Anhydrous: Open only inside a glovebox.

-

For Hydrate: Open in a low-humidity environment. Minimize lid-off time.

-

-

Validation (The "Check"):

-

Perform a Thermogravimetric Analysis (TGA) on a small aliquot (5-10 mg).

-

Ramp 10°C/min to 200°C.

-

Acceptance Criteria: Mass loss should be 17.3% ± 0.5% (theoretical loss for 4

). If loss >18%, the material has adsorbed excess water.

-

Remediation (Drying)

If the material fails the TGA check (excess water):

-

Place material in a vacuum oven.

-

Heat to 80°C under vacuum for 4-6 hours.

-

Note: Do not exceed 150°C unless you intend to create the anhydrous form, which is significantly more hygroscopic and difficult to handle.

References

-

Hussein, G. A. M. (2001).[2] Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285–290.[2] [2]

- Arai, Y., et al. (1989). Thermal decomposition of lanthanide acetates. Journal of Thermal Analysis, 35, 2021–2028.

-

Wang, F., & Liu, X. (2009). Recent advances in the chemistry of lanthanide-doped upconversion nanocrystals. Chemical Society Reviews, 38(4), 976-989.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Erbium(III) acetate hydrate.[3]

-

Fisher Scientific. (2021). Erbium(III) acetate tetrahydrate Safety Data Sheet.

Sources

Thermodynamic Stability and Speciation of Erbium(III) Acetate in Varying pH Solutions

This guide serves as a definitive technical reference on the thermodynamic behavior of Erbium(III) acetate (

Executive Summary

Erbium(III) acetate is a critical precursor in the synthesis of Erbium-169 radiopharmaceuticals (for radiosynovectomy) and photonics materials (Er-doped nanoparticles). Its stability in aqueous solution is governed by a competitive equilibrium between acetate complexation (favored in acidic media) and hydrolysis (favored in basic media).

This guide provides the thermodynamic constants, speciation logic, and a validated experimental protocol to determine and control the stability of

Thermodynamic Framework & Constants

The stability of erbium acetate is not a static property but a dynamic function of proton concentration (

-

Ligand Field Stabilization: Binding with acetate ions (

) to form soluble complexes. -

Hydrolytic Attack: Binding with hydroxide ions (

) to form insoluble hydroxides.

1.1. Fundamental Equilibria

The stepwise formation of erbium acetate complexes is defined by the stability constants (

Simultaneously, the hydrolysis of the aquo-ion occurs:

1.2. Critical Stability Constants (Reference Data)

The following values represent the consensus thermodynamic parameters at

| Equilibrium Reaction | Species Formed | Log K / Log | Thermodynamic Note |

| Acetate Complexation | Entropy driven ( | ||

| 1.90 ± 0.1 | Weak inner-sphere complex | ||

| 3.15 ± 0.2 | Cumulative | ||

| Hydrolysis | Enthalpy driven | ||

| -7.90 | Onset of hydrolysis | ||

| -24.2 | Solubility Product ( | ||

| Ligand Protonation | |||

| 4.76 |

Technical Insight: The relatively low

(1.90) indicates that acetate is a weak ligand for Erbium. It cannot prevent precipitation at high pH without a large excess of ligand.

Speciation Analysis by pH Zone

The dominant species of Erbium changes radically as pH shifts. Understanding these zones is essential for preventing "crashing out" (precipitation) during drug formulation or nanoparticle synthesis.

2.1. The Speciation Logic Flow

The following diagram visualizes the dominant thermodynamic forces acting on the

Figure 1: Thermodynamic speciation logic of Erbium in acetate media. Note the critical "Competition Zone" where stability depends on the Acetate:Erbium ratio.

2.2. Detailed Zonal Analysis

-

Zone 1: Acidic (pH < 4.0)

-

Chemistry: The solution is dominated by the aquo-ion

. Acetic acid is protonated ( -

Stability: High. No precipitation risk.

-

Application: Ideal condition for storing stock solutions of Erbium.

-

-

Zone 2: The Buffer Region (pH 4.0 – 6.5)

-

Chemistry: As pH approaches the

of acetic acid (4.76), -

Stability: Conditional.[1] The complexes are soluble, but they are in dynamic equilibrium.

-

Critical Parameter: A high Ligand-to-Metal Ratio (L:M > 10:1) is recommended here to push the equilibrium toward the soluble acetate complex and shield the metal from early hydrolysis.

-

-

Zone 3: The Hydrolysis Threshold (pH > 7.0)

-

Chemistry: The concentration of

rises. Since the affinity of -

Stability: Unstable. The solubility product (

) is rapidly exceeded, leading to the formation of gelatinous -

Mitigation: To maintain solubility at pH > 7, a stronger chelator (e.g., DTPA, EDTA) or a massive excess of citrate/acetate is required.

-

Experimental Protocol: Determination of Stability Constants

To validate the stability of a specific Erbium Acetate formulation, the Potentiometric Titration method is the gold standard. This protocol is self-validating through the use of Gran plots and internal calibration.

3.1. Materials & Setup[2]

-

Reagents: Erbium Oxide (

, 99.99%), Perchloric Acid ( -

Instrument: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a combined glass electrode.

-

Temperature: Thermostated vessel at

. -

Atmosphere: Inert

or

3.2. The Workflow

The following diagram outlines the step-by-step procedure to derive thermodynamic constants from raw potential data.

Figure 2: Potentiometric titration workflow for determining stability constants.

3.3. Step-by-Step Methodology

-

Ionic Strength Adjustment: Prepare all solutions in

to maintain constant activity coefficients. -

Electrode Calibration (Gran Plot):

-

Titrate a strong acid (

) with a strong base ( -

Plot

vs.

-

-

Metal-Ligand Titration:

-

Prepare a solution containing

-

Titrate slowly with carbonate-free

. -

Stop Condition: Terminate the titration immediately upon the observation of drift or turbidity (onset of precipitation, typically pH > 6.5).

-

-

Calculation:

-

Use non-linear least squares regression software (e.g., Hyperquad2008 or PSEQUAD ) to fit the potential data to the mass balance equations.

-

The model should include:

,

-

Applications in Drug Development

4.1. Radiosynovectomy (Erbium-169)

Erbium-169 citrate/acetate colloids are used to treat rheumatoid arthritis in small joints. The thermodynamic stability is crucial here:

-

Requirement: The complex must be stable enough to remain colloidal during injection but must eventually release the isotope or remain localized in the synovium.

-

Role of Acetate: Acetate acts as a weak chelator that modifies the particle size of the colloid. By adjusting the pH and Acetate:Er ratio, the particle size can be tuned (amorphous vs. crystalline), which dictates the phagocytosis rate by synovial cells.

4.2. Nanoparticle Synthesis

In the synthesis of Er-doped

-

Protocol Note: The precursor solution is often prepared in oleic acid/octadecene. The initial hydration state of the erbium acetate (usually tetrahydrate) must be accounted for, as excess water can disrupt the high-temperature nucleation phase.

References

-

Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants Database. NIST Standard Reference Database 46.

-

Baes, C. F., & Mesmer, R. E. (1976).[3] The Hydrolysis of Cations. Wiley-Interscience. (Classic reference for hydrolysis constants).

-

Kahan, A., et al. (2004). "Erbium-169 citrate synoviorthesis in the treatment of rheumatoid arthritis." Clinical and Experimental Rheumatology, 22(6), 722-726.

-

Brown, P. L., & Ekberg, C. (2016).[3] Hydrolysis of Metal Ions. Wiley-VCH. (Modern update to Baes & Mesmer).[3]

-

Grenthe, I., & Tobiasson, I. (1963). "Thermodynamic properties of rare earth complexes. I. Stability constants for the rare earth diglycolate complexes." Acta Chemica Scandinavica, 17, 2101-2112. (Foundational work on REE carboxylates).

Sources

- 1. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. cost-nectar.eu [cost-nectar.eu]

Optical Characterization of Erbium Acetate Solutions: Refractometry and Spectroscopic Analysis

Executive Summary

Erbium(III) acetate, typically supplied as the tetrahydrate (

This guide provides a rigorous framework for characterizing the refractive index (RI) and optical absorption properties of erbium acetate solutions. It addresses the specific challenges of OH-induced quenching in aqueous media and provides validated protocols for determining the specific refractive index increment (

Solution Chemistry & Preparation

Material Properties

Erbium acetate presents as pink, hygroscopic crystals.[1][2] Its high solubility in water and polar organic solvents (methanol, ethanol) makes it superior to oxides or carbonates for solution-processing techniques like sol-gel or chelation.

| Property | Specification |

| Formula | |

| Molecular Weight | 416.45 g/mol (Tetrahydrate) |

| Appearance | Pink crystalline powder |

| Solubility | High in |

| Stability | Hygroscopic; store under inert gas.[2] Decomposes to |

Preparation Protocol (Standardized)

Causality: Precise concentration control is vital because the refractive index is linearly dependent on solute concentration. Hygroscopic water weight must be accounted for to prevent doping errors.

-

Desiccation: Dry the commercial precursor in a vacuum oven at 60°C for 4 hours to remove adsorbed surface moisture (do not exceed 90°C to avoid losing crystal water or decomposing the acetate).

-

Gravimetric Dissolution: Weigh the precursor (

) to -

Solvent Choice:

-

For Refractometry: Use HPLC-grade water or anhydrous ethanol to minimize background noise.

-

For Spectroscopy: Deuterated solvents (

or deuterated alcohols) are recommended to reduce OH-vibration quenching if measuring NIR emission.

-

-

Filtration: Pass solution through a 0.2

PTFE filter to remove insoluble hydroxides or dust that would scatter light and artificially inflate absorption baselines.

Refractive Index (RI) Characterization

Unlike pure solvents, the RI of an erbium acetate solution is dynamic, changing with concentration (

Theoretical Basis: The Gladstone-Dale Relation

For dilute solutions, the refractive index

Where:

- is the RI of the pure matrix (e.g., 1.3330 for water at 20°C).

- is the specific refractive index increment (mL/g), typically 0.10 – 0.15 mL/g for heavy metal acetates, though this must be experimentally verified.

Measurement Protocol

Instrument: Abbe Refractometer or Digital Critical Angle Refractometer.

Step-by-Step Workflow:

-

Calibration: Calibrate the refractometer using the pure solvent (blank) at the target temperature (typically 20.0°C or 25.0°C).

-

Series Preparation: Prepare a dilution series (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w).

-

Measurement: Place 100

of sample on the prism. Allow 30 seconds for thermal equilibrium. -

Analysis: Plot

vs.

Dispersion (Sellmeier Approximation)

The refractive index varies with wavelength. If measuring at telecom wavelengths (1550 nm) using visible light data (589 nm), apply a Cauchy or Sellmeier correction. For aqueous solutions, the dispersion is dominated by water.

Note: The presence of Er³⁺ introduces anomalous dispersion near its strong absorption bands (e.g., 520 nm, 980 nm), causing local ripples in the RI curve.

Optical Spectroscopy & Properties

The defining feature of erbium solutions is their sharp absorption bands arising from intraconfigurational

Absorption Spectrum

The "pink" color arises from the absorption of green and yellow light.

Key Absorption Bands (Aqueous Solution):

| Wavelength ( | Transition (from | Strength | Application Relevance |

| 379 nm | Strong | UV Pumping | |

| 488 nm | Medium | Argon Laser Pumping | |

| 520 nm | Strong | Primary Visual Color Determinant | |

| 650 nm | Weak | Red emission path | |

| 980 nm | Medium | Standard EDFA Pump Wavelength | |

| 1530 nm | Weak/Med | Telecom Signal Band |

The "OH Quenching" Phenomenon

Critical Insight: In aqueous erbium acetate solutions, you will observe strong absorption at 1530 nm, but virtually no fluorescence/emission .

Mechanism: The energy gap between the metastable

-

Implication: For luminescent applications (lasers/amplifiers), erbium acetate must be converted to a solid oxide/fluoride matrix or dissolved in deuterated/halogenated solvents to eliminate high-energy phonons.

Visualization of Workflows & Physics

Diagram 1: Characterization Workflow

This flowchart outlines the logical progression from raw material to validated optical data.

Caption: Integrated workflow for the optical validation of Erbium Acetate solutions prior to application usage.

Diagram 2: Erbium Energy Level Ladder

Understanding the specific transitions is crucial for interpreting the absorption spectrum.

Caption: Simplified energy level diagram of Er3+ showing the origin of key absorption bands observed in solution.

Applications in Research & Industry

Drug Development & Bio-Imaging

While Erbium is famous for telecom, its acetate solution is a precursor for Upconversion Nanoparticles (UCNPs) used in deep-tissue imaging.

-

Role: Er³⁺ acts as the "activator" (emitting visible light upon NIR excitation) when doped into

hosts. -

Advantage: Using high-purity acetate ensures no chloride/nitrate contamination, which can quench luminescence or alter particle morphology.

Photonic Material Fabrication

Erbium acetate is the preferred precursor for Sol-Gel synthesis of Erbium-Doped Fiber Amplifiers (EDFA).

-

Process: The acetate is dissolved, mixed with TEOS (Tetraethyl orthosilicate), and hydrolyzed.

-

Why Acetate? Upon calcination (>500°C), the acetate group decomposes cleanly to

and

References

-

RefractiveIndex.INFO. (2011). Optical constants of Er (Erbium). Larruquert et al. Retrieved from [Link]

-

American Elements. (2023). Erbium Acetate Solution & Solubility Data.[7] Retrieved from [Link]

-

Polman, A. (1997). Erbium implanted thin film photonic materials.[8] Journal of Applied Physics. (Contextual grounding for Er3+ transitions).

Sources

- 1. Erbium Acetate Hydrate Powder [stanfordmaterials.com]